molecular formula C7H6ClNO2 B064738 6-Methoxypyridine-3-carbonyl chloride CAS No. 193538-78-2

6-Methoxypyridine-3-carbonyl chloride

Cat. No.: B064738
CAS No.: 193538-78-2
M. Wt: 171.58 g/mol
InChI Key: IFGABUQRWWPAIC-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxypyridine-3-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 6-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{6-Methoxypyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted pyridine derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 6-methoxypyridine-3-carboxylic acid.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF).

Major Products

    Substituted Pyridines: Formed through nucleophilic substitution.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

6-Methoxypyridine-3-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to modify biological molecules for research purposes.

    Medicine: It is used in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxypyridine-3-sulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a carbonyl chloride group.

    6-Methoxypyridine-3-carboxylic acid: The hydrolyzed form of 6-Methoxypyridine-3-carbonyl chloride.

Uniqueness

This compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility in scientific research and industrial applications.

Properties

IUPAC Name

6-methoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-9-6)7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGABUQRWWPAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591374
Record name 6-Methoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-78-2
Record name 6-Methoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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